CC-11006 is classified as a 3-aminoglutarimide derivative. It is synthesized through a multi-step chemical process that incorporates chiral starting materials, allowing for the production of enantiomerically pure forms. The compound has been studied extensively in preclinical and clinical settings, particularly in relation to other thalidomide derivatives like lenalidomide and pomalidomide, which are used in treating multiple myeloma and myelodysplastic syndromes .
The synthesis of CC-11006 involves several key steps:
Technical details regarding the synthesis can vary based on specific protocols employed in different laboratories, but high yields and purity are often emphasized in successful syntheses .
The molecular formula of CC-11006 is C16H18N4O4, with a molecular weight of approximately 342.34 g/mol. Its structure features a bicyclic isoindole core with various functional groups that contribute to its biological activity. Key structural characteristics include:
The InChI key for CC-11006 is JZQKXKZCIXVYQX-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
CC-11006 can participate in various chemical reactions that are relevant to its synthesis and modification:
These reactions are essential for optimizing the compound's efficacy and safety profile in therapeutic applications .
CC-11006 exerts its pharmacological effects primarily through immunomodulation and anti-inflammatory pathways:
Studies have shown that CC-11006 can significantly affect cell proliferation rates in cancer models, demonstrating its potential as an effective treatment option .
CC-11006 is characterized by:
Key chemical properties include:
These properties are crucial for determining the appropriate formulation strategies for clinical use .
CC-11006 has been explored in various scientific contexts:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: